molecular formula C25H20ClN3O3 B4549296 ETHYL 3-({[7-CHLORO-8-METHYL-2-(4-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE

ETHYL 3-({[7-CHLORO-8-METHYL-2-(4-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE

Cat. No.: B4549296
M. Wt: 445.9 g/mol
InChI Key: KAWNNBMBRGXSQN-UHFFFAOYSA-N
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Description

Ethyl 3-({[7-chloro-8-methyl-2-(4-pyridyl)-4-quinolyl]carbonyl}amino)benzoate: is a complex organic compound that features a quinoline core structure substituted with various functional groups

Scientific Research Applications

Ethyl 3-({[7-chloro-8-methyl-2-(4-pyridyl)-4-quinolyl]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-({[7-chloro-8-methyl-2-(4-pyridyl)-4-quinolyl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then functionalized through a series of reactions including halogenation, alkylation, and acylation. The final step often involves the esterification of the benzoic acid derivative with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.

Mechanism of Action

The mechanism of action for ethyl 3-({[7-chloro-8-methyl-2-(4-pyridyl)-4-quinolyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: Shares the quinoline core and is known for its antimalarial properties.

    Quinoline: The parent compound for many derivatives with various biological activities.

    Ethyl 4-quinolylbenzoate: Similar structure but lacks the pyridyl and chloro substituents.

Uniqueness

Ethyl 3-({[7-chloro-8-methyl-2-(4-pyridyl)-4-quinolyl]carbonyl}amino)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridyl group enhances its potential for binding to biological targets, while the chloro group can be a site for further functionalization.

Properties

IUPAC Name

ethyl 3-[(7-chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O3/c1-3-32-25(31)17-5-4-6-18(13-17)28-24(30)20-14-22(16-9-11-27-12-10-16)29-23-15(2)21(26)8-7-19(20)23/h4-14H,3H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWNNBMBRGXSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NC3=C2C=CC(=C3C)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 3-({[7-CHLORO-8-METHYL-2-(4-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 3-({[7-CHLORO-8-METHYL-2-(4-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 3-({[7-CHLORO-8-METHYL-2-(4-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 3-({[7-CHLORO-8-METHYL-2-(4-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
Reactant of Route 5
ETHYL 3-({[7-CHLORO-8-METHYL-2-(4-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 3-({[7-CHLORO-8-METHYL-2-(4-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE

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